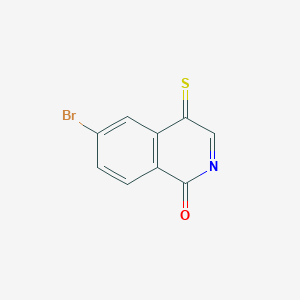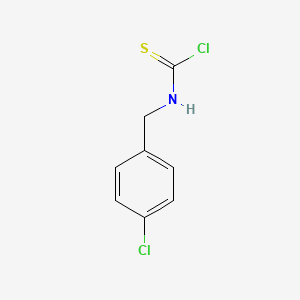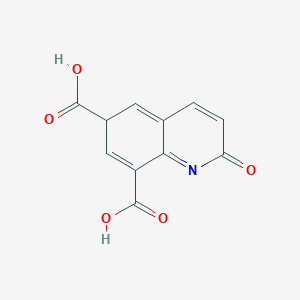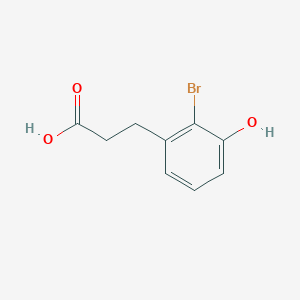![molecular formula C7H6Cl2N2O B12329613 Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl-](/img/structure/B12329613.png)
Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl- is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by its unique structure, which includes a pyridine ring fused with an isoxazole ring, and the presence of chlorine and methyl substituents. Isoxazolo[4,5-c]pyridine derivatives have garnered significant interest due to their diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine. This method yields the desired isoxazolopyridine derivatives with moderate to good yields . Another approach involves the use of Mannich bases in the presence of pyridine, which also results in the formation of isoxazolopyridine compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-purity starting materials, optimized reaction conditions, and efficient purification techniques, are likely to be employed to ensure the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various substituted isoxazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it has been reported to inhibit enzymes such as Hsp90 and HDAC6, which play crucial roles in cell proliferation and survival . The compound’s ability to modulate these targets makes it a promising candidate for the development of anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazolo[5,4-b]pyridine: Another isoxazole derivative with a different ring fusion pattern, known for its antitumor activity.
Imidazole-containing compounds: Share similar heterocyclic structures and exhibit a wide range of biological activities.
Uniqueness
Isoxazolo[4,5-c]pyridine, 4,6-dichloro-4,5-dihydro-3-methyl- is unique due to its specific substitution pattern and the presence of chlorine atoms, which can significantly influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H6Cl2N2O |
|---|---|
Poids moléculaire |
205.04 g/mol |
Nom IUPAC |
4,6-dichloro-3-methyl-4,5-dihydro-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H6Cl2N2O/c1-3-6-4(12-11-3)2-5(8)10-7(6)9/h2,7,10H,1H3 |
Clé InChI |
IYCXPKHQUWVDLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C(NC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 1,3-dimethyl-2,4-dioxo-7-propyl-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12329535.png)

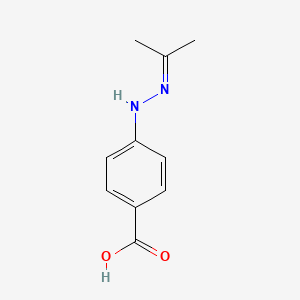
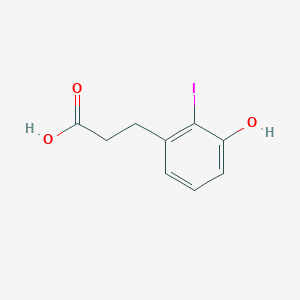
![2-[1-(Piperidin-3-ylmethyl)triazol-4-yl]ethanol](/img/structure/B12329569.png)
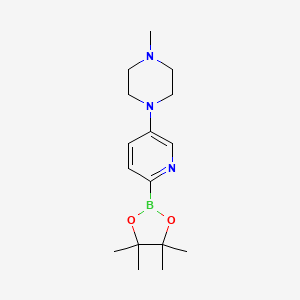
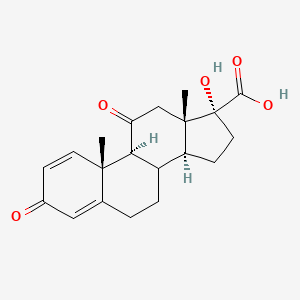
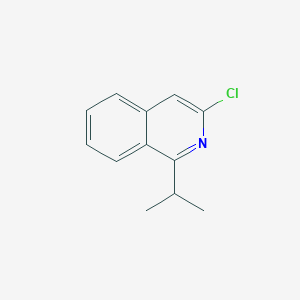
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methyl acetate](/img/structure/B12329590.png)
